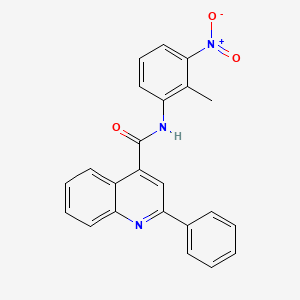
2-(4-ethyl-1-piperazinyl)-5,6,7,8-tetrahydro-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-ethyl-1-piperazinyl)-5,6,7,8-tetrahydro-4(3H)-quinazolinone is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as ETPQ and has been synthesized using various methods. The aim of
作用機序
The mechanism of action of ETPQ is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways. ETPQ has been shown to inhibit topoisomerase II activity, which is essential for DNA replication and transcription. It has also been found to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune responses.
Biochemical and Physiological Effects:
ETPQ has been shown to have various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, while exhibiting low toxicity in normal cells. ETPQ has also been reported to inhibit the growth of biofilms, which are communities of microorganisms that are resistant to antibiotics. Additionally, ETPQ has been shown to modulate the expression of various genes involved in inflammation and immune responses, suggesting its potential applications in the treatment of inflammatory and autoimmune diseases.
実験室実験の利点と制限
ETPQ has several advantages for lab experiments, including its low toxicity and high potency. However, it has some limitations, such as its poor solubility in water and limited stability in solution. These limitations can be overcome by using appropriate solvents and storage conditions.
将来の方向性
ETPQ has a promising future in scientific research, and several future directions can be explored. One potential direction is to investigate the structure-activity relationship of ETPQ and its derivatives to identify compounds with improved potency and selectivity. Another direction is to explore the potential applications of ETPQ in the treatment of inflammatory and autoimmune diseases. Moreover, the use of ETPQ in combination with other drugs or therapies can be explored to enhance its efficacy and reduce toxicity.
Conclusion:
In conclusion, ETPQ is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. ETPQ has shown promising results in preclinical studies, and further research is needed to explore its full potential.
合成法
ETPQ can be synthesized using various methods, including the reaction of 4-ethylpiperazine with 2-nitrobenzaldehyde, followed by reduction with NaBH4. Another synthesis method involves the reaction of 2-amino-4-ethylquinazoline with piperazine in the presence of a catalyst. The yield of ETPQ can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
科学的研究の応用
ETPQ has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anticancer, antimicrobial, and antiviral activities. ETPQ has been found to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting NF-κB signaling pathway. It has also been reported to inhibit the growth of various bacteria and viruses, including Staphylococcus aureus, Escherichia coli, and herpes simplex virus.
特性
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-5,6,7,8-tetrahydro-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O/c1-2-17-7-9-18(10-8-17)14-15-12-6-4-3-5-11(12)13(19)16-14/h2-10H2,1H3,(H,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIZHVNCAMFEBIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=C(CCCC3)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N'-[1-(2,5-dihydroxyphenyl)propylidene]benzohydrazide](/img/structure/B6105965.png)
![3-(benzyloxy)-1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B6105969.png)
![3-[1-(2-amino-6-methyl-4-pyrimidinyl)-3-piperidinyl]-N-(4-methoxy-2-methylphenyl)propanamide](/img/structure/B6105973.png)
![7-(4-hydroxyphenyl)-2-mercapto-1-methyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6105977.png)

![1-(3-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-3-oxopropyl)-2-pyrrolidinone](/img/structure/B6105987.png)
![2-(3-butenoyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6105990.png)
![6-amino-2-({2-[3-(trifluoromethyl)phenoxy]ethyl}thio)-4-pyrimidinol](/img/structure/B6106007.png)

![4-fluoro-N-({1-[(2E)-2-methyl-2-buten-1-yl]-3-piperidinyl}methyl)benzamide](/img/structure/B6106025.png)
![7-({[5-(4,5-dimethyl-3-thienyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}methyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B6106030.png)
![1-[4-(3-ethoxyphenoxy)but-2-yn-1-yl]pyrrolidine hydrochloride](/img/structure/B6106031.png)
![3,4-bis[(2-fluorobenzoyl)amino]benzoic acid](/img/structure/B6106038.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-isobutoxybenzamide](/img/structure/B6106042.png)